Cas no 88696-10-0 (Methanone, 1H-benzimidazol-2-yl(4-propylphenyl)-)

88696-10-0 structure
Product name:Methanone, 1H-benzimidazol-2-yl(4-propylphenyl)-
Methanone, 1H-benzimidazol-2-yl(4-propylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Methanone, 1H-benzimidazol-2-yl(4-propylphenyl)-
- 1H-benzimidazol-2-yl-(4-propylphenyl)methanone
- 88696-10-0
- (1H-Benzimidazol-2-yl)(4-propylphenyl)methanone
- DTXSID90532724
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- Inchi: InChI=1S/C17H16N2O/c1-2-5-12-8-10-13(11-9-12)16(20)17-18-14-6-3-4-7-15(14)19-17/h3-4,6-11H,2,5H2,1H3,(H,18,19)
- InChI Key: KJTSJUGDSAGWGG-UHFFFAOYSA-N
- SMILES: CCCC1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2
Computed Properties
- Exact Mass: 264.126263138g/mol
- Monoisotopic Mass: 264.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 45.8Ų
Methanone, 1H-benzimidazol-2-yl(4-propylphenyl)- Related Literature
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1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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